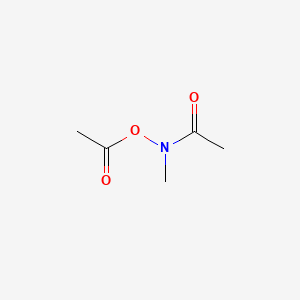

Acetamide, N-(acetyloxy)-N-methyl-

Description

Contextualization within N-Acetyloxy-N-Alkylamide Chemical Space

Acetamide (B32628), N-(acetyloxy)-N-methyl- belongs to the broader class of N-acyloxy-N-alkoxyamides, which are themselves a subset of what are known as "anomeric amides". nih.govresearchgate.net Anomeric amides are defined by the presence of two electronegative atoms, in this case, two oxygen atoms, directly attached to the amide nitrogen. publish.csiro.au This structural feature dramatically alters the chemical properties compared to simple amides.

The synthesis of N-acyloxy-N-alkoxyamides typically involves the reaction of N-alkoxy-N-chloroamides with carboxylate salts. nih.gov While a specific synthetic route for Acetamide, N-(acetyloxy)-N-methyl- is not extensively documented, related compounds like N-methoxy-N-methylacetamide can be prepared by reacting acetyl chloride with N,O-dimethylhydroxylamine hydrochloride. chemicalbook.com The synthesis of the more complex N-(acyloxy)-N-alkynylamides has also been achieved through the coupling of N-(acyloxy)amides with hypervalent alkynyliodane, highlighting the ongoing exploration of this chemical space. rsc.org

Academic Significance of the N-(acetyloxy)-N-methyl-Amide Moiety

The academic significance of the N-(acetyloxy)-N-methyl-amide moiety is intrinsically linked to its identity as an anomeric amide. This structural arrangement has profound consequences for the molecule's geometry and reactivity.

Pyramidal Nitrogen and Reduced Resonance: Unlike the planar nitrogen in typical amides which allows for significant resonance stabilization, the nitrogen in anomeric amides is strongly pyramidal. publish.csiro.aunih.gov This is due to the high electronegativity of the two attached oxygen atoms. This pyramidalization reduces the overlap between the nitrogen lone pair and the carbonyl π-system, leading to a significant decrease in amide resonance—potentially down to 50% of that in a standard amide like N,N-dimethylacetamide. publish.csiro.aunih.gov

Electrophilic Nitrogen and Mutagenicity: The reduced resonance and the inductive effect of the two oxygen atoms render the nitrogen atom electron-deficient and thus, electrophilic. rsc.org This makes the nitrogen susceptible to nucleophilic attack, particularly through an S_N_2 mechanism. researchgate.netpublish.csiro.au This reactivity is the basis for the observed biological activity of many N-acyloxy-N-alkoxyamides as direct-acting mutagens. nih.govrsc.org They can react with nucleophilic sites in DNA, such as guanine (B1146940) and adenine, without the need for metabolic activation. rsc.org The requirement of both the acyloxy and the alkoxy groups on the nitrogen is crucial for this mutagenic activity. rsc.org

The HERON Reaction: At elevated temperatures, N-acyloxy-N-alkoxyamides can undergo a unique intramolecular rearrangement known as the HERON (Heteroatom Rearrangement On Nitrogen) reaction. publish.csiro.auresearchgate.net This reaction involves the migration of a substituent from the nitrogen to the carbonyl carbon, coupled with the cleavage of the amide bond. nih.govnih.govcdnsciencepub.com This process is driven by the anomeric destabilization of the bond between the nitrogen and the migrating group. researchgate.net

Overview of Current Research Trajectories and Knowledge Gaps

Current research on the broader class of anomeric amides is focused on leveraging their unique reactivity. They are being explored as powerful electrophilic reagents for processes like halogenation and as sources of nitrenes for various synthetic applications. chemrxiv.orgdigitellinc.comresearchgate.net The study of their mutagenicity and the mechanisms of their interaction with DNA continues to be an active area of investigation, with a focus on understanding how factors like hydrophobicity and steric effects influence their biological activity. publish.csiro.aunih.gov

A significant knowledge gap, however, is the lack of specific experimental data for Acetamide, N-(acetyloxy)-N-methyl-. While its properties and reactivity can be inferred from the behavior of the N-acyloxy-N-alkoxyamide class, dedicated studies on this specific molecule are scarce in the current scientific literature. General claims of potential antioxidant or anti-inflammatory effects for acetamide derivatives exist, but these have not been substantiated for Acetamide, N-(acetyloxy)-N-methyl-. nih.gov Therefore, future research could fruitfully be directed towards the synthesis, detailed characterization, and evaluation of the specific chemical and biological properties of this intriguing anomeric amide.

Properties

IUPAC Name |

[acetyl(methyl)amino] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)6(3)9-5(2)8/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQCCXRUNHSSRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145742 | |

| Record name | Acetamide, N-(acetyloxy)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10328-61-7 | |

| Record name | Acetamide, N-(acetyloxy)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010328617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC529091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(acetyloxy)-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ACETOXY-N-METHYL-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(ACETYLOXY)-N-METHYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVB2SDE8CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Reaction Mechanisms and Reactivity Profiles of Acetamide, N Acetyloxy N Methyl

Intrinsic Reactivity at the Amide Nitrogen Center

The presence of two heteroatoms, oxygen from the acetyloxy group and the amide nitrogen itself, attached to the same nitrogen atom leads to distinct electronic properties that significantly influence its reactivity.

Unimolecular and Bimolecular Pathways

The reactivity of Acetamide (B32628), N-(acetyloxy)-N-methyl- can proceed through both unimolecular and bimolecular pathways, depending on the reaction conditions and the nature of the reacting species. youtube.comyoutube.com

Unimolecular pathways typically involve the rate-determining step where the molecule undergoes a spontaneous transformation, such as the heterolytic cleavage of the N-O bond to form a nitrenium ion intermediate. macsos.com.au This pathway is more likely under conditions that stabilize the resulting charged species, such as in polar solvents or with the assistance of a Lewis acid. macsos.com.auclockss.org

Bimolecular pathways , such as SN2 reactions, involve the concerted attack of a nucleophile on the amide nitrogen and the departure of the leaving group (the acetate (B1210297) ion in this case). masterorganicchemistry.comlibretexts.orglibretexts.org The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.org Theoretical studies on related N-acyloxy-N-alkoxyamides suggest that bimolecular reactions are a key aspect of their reactivity. uaeu.ac.ae

Anomeric Interactions and Their Influence on Amide Resonance

The geometry and reactivity of the amide nitrogen in Acetamide, N-(acetyloxy)-N-methyl- are significantly influenced by anomeric effects. The presence of the acetyloxy group on the nitrogen atom introduces stereoelectronic interactions that deviate from a typical planar amide structure. nih.govrsc.orgyoutube.comyoutube.com

The anomeric effect in this context refers to the stabilizing interaction between the lone pair of electrons on one heteroatom (e.g., the oxygen of the acetyloxy group) and the antibonding (σ*) orbital of the bond to the other heteroatom (the N-C bond of the amide). This interaction leads to a more pyramidal nitrogen atom, which in turn reduces the classic p-π resonance stabilization of the amide bond. This reduced amide character makes the nitrogen atom more susceptible to nucleophilic attack.

Electrophilic Character and Nucleophilic Attack Mechanisms

The electronic structure of Acetamide, N-(acetyloxy)-N-methyl- imparts a significant electrophilic character to the amide nitrogen, making it a target for a variety of nucleophiles.

SN2 Reactions with Diverse Nucleophiles (e.g., Amines, Azides, Hydroxides, Thiols)

Acetamide, N-(acetyloxy)-N-methyl-, like other N-acyloxy-N-alkoxyamides, is susceptible to SN2 reactions at the nitrogen atom with a range of nucleophiles. organic-chemistry.org This type of reaction involves a backside attack by the nucleophile on the nitrogen, leading to the displacement of the acetate leaving group. masterorganicchemistry.comlibretexts.org

Studies on related systems have shown that these compounds react with various nucleophiles, including:

Amines: Bimolecular reactions with amines have been reported for analogous compounds. macsos.com.au

Azides: Azide (B81097) ions are effective nucleophiles that can attack the electrophilic nitrogen center.

Hydroxides: Hydrolysis under basic conditions proceeds via nucleophilic attack of the hydroxide (B78521) ion on the carbonyl carbon, leading to cleavage of the amide bond. etsu.eduyoutube.com

Thiols: Thiols are also expected to act as effective nucleophiles in SN2 reactions with this class of compounds.

The general mechanism for the SN2 reaction at the nitrogen center can be depicted as follows:

Nu:⁻ + CH₃CON(CH₃)OCOCH₃ → [Nu---N(CH₃)COCH₃---OCOCH₃]⁻‡ → Nu-N(CH₃)COCH₃ + CH₃COO⁻

Where Nu:⁻ represents a generic nucleophile and the structure in brackets represents the transition state.

A data table summarizing the reactivity of related N-acyloxy-N-alkoxyamides with a model nucleophile, N-methylaniline, is presented below. While not specific to Acetamide, N-(acetyloxy)-N-methyl-, it provides insight into the kinetics of these reactions.

| Related Compound Structure | Nucleophile | Solvent | Rate Constant (k) | Reference |

| N-acetoxy-N-butoxybenzamide | N-methylaniline | Methanol | Varies with substituents | macsos.com.au |

| N-pivaloyloxy-N-methoxy-4-nitrobenzamide | N,N-dimethylaniline | Methanol | Second-order kinetics observed | macsos.com.au |

Acid-Catalyzed AAl1 Mechanism and Nitrenium Ion Intermediates

Under acidic conditions, the hydrolysis of Acetamide, N-(acetyloxy)-N-methyl- can proceed through an AAl1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. mdpi.comosti.govviu.ca This pathway involves the protonation of the acetyloxy carbonyl oxygen, followed by the departure of acetic acid to form a highly reactive N-acyl-N-methylnitrenium ion intermediate. macsos.com.auclockss.orgmdpi.comyoutube.comwikipedia.org

CH₃CON(CH₃)OCOCH₃ + H⁺ ⇌ CH₃CON(CH₃)O(H⁺)COCH₃ CH₃CON(CH₃)O(H⁺)COCH₃ → [CH₃CON(CH₃)]⁺ + CH₃COOH

The generated nitrenium ion is a potent electrophile that can be trapped by nucleophiles present in the reaction medium, such as water, leading to the corresponding hydroxamic acid. mdpi.com The stability and subsequent reactions of the nitrenium ion are of significant interest in organic synthesis and have been the subject of computational and experimental studies. macsos.com.auclockss.orgnih.gov

Intramolecular Rearrangements and Fragmentation Pathways

Beyond intermolecular reactions, Acetamide, N-(acetyloxy)-N-methyl- has the potential to undergo intramolecular rearrangements and specific fragmentation upon ionization.

The fragmentation of amides in mass spectrometry typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgchemguide.co.uklibretexts.org For Acetamide, N-(acetyloxy)-N-methyl-, key fragmentation pathways upon electron ionization would likely include:

Loss of the acetyloxy group: Cleavage of the N-O bond to generate the [CH₃CON(CH₃)]⁺ ion.

Loss of the acetyl group: Cleavage of the N-C(O) bond.

McLafferty rearrangement: If a longer alkyl chain were present on the nitrogen, a characteristic McLafferty rearrangement could occur. libretexts.org

A study on the fragmentation of the related compound N-methylacetamide after resonant K-shell excitation revealed complex dissociation pathways, including the breaking of the peptide bond and the N-Cα bond, suggesting that the fragmentation of Acetamide, N-(acetyloxy)-N-methyl- could also be intricate and dependent on the ionization method. rsc.org

A summary of potential major fragment ions in the mass spectrum of Acetamide, N-(acetyloxy)-N-methyl- is presented below.

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Origin |

| [M]⁺ | 131 | Molecular Ion |

| [M - CH₃CO]⁺ | 88 | Loss of an acetyl group |

| [M - OCOCH₃]⁺ | 72 | Loss of the acetyloxy group |

| [CH₃CO]⁺ | 43 | Acetyl cation |

| [CH₃NCO]⁺ | 57 | Rearrangement and fragmentation |

Heteroatom Rearrangement On Nitrogen (HERON) Reactions

A pivotal reaction pathway for Acetamide, N-(acetyloxy)-N-methyl- and related N-acyloxy-N-alkoxyamides is the Heteroatom Rearrangement On Nitrogen (HERON) reaction. researchgate.netchemrxiv.orgresearchgate.net This intramolecular process involves the migration of one of the heteroatom substituents from the nitrogen to the carbonyl carbon, leading to the formation of an ester and a nitrene intermediate.

The driving force for the HERON reaction is the anomeric destabilization of the N-O bond. researchgate.net Specifically, the interaction between the lone pair of electrons on one oxygen atom and the antibonding orbital (σ) of the N-O bond of the other oxygen substituent weakens the latter, facilitating its cleavage and subsequent migration. Computational studies have shown that for N-acyloxy-N-alkoxyamides, the more favorable anomeric interaction is the donation of the alkoxyl oxygen lone pair into the σ orbital of the N-acyloxy bond (nOR–σ*NOAcyl). This selective destabilization promotes the migration of the acyloxy group.

The HERON reaction is a concerted process, meaning the bond breaking and bond formation occur simultaneously through a cyclic transition state. This rearrangement ultimately results in the formation of a more stable ester product and a highly reactive nitrene species. The thermal decomposition of N,N'-diacyl-N,N'-dialkoxyhydrazines to esters and nitrogen is also believed to proceed through a similar three-centered HERON-type rearrangement.

Formation of Reactive Intermediates and Subsequent Products

The HERON reaction of Acetamide, N-(acetyloxy)-N-methyl- generates a highly reactive intermediate: the N-acetyl-N-methylnitrenium ion (CH₃CON⁺CH₃). These nitrenium ions are potent electrophiles and readily react with available nucleophiles.

In the absence of external nucleophiles, the nitrenium ion can undergo further internal rearrangements or react with the solvent. For instance, in aqueous solutions, the nitrenium ion can be trapped by water to form N-hydroxy-N-methylacetamide.

When external nucleophiles are present, they readily attack the electrophilic nitrogen of the nitrenium ion. For example, the reaction of N-acyloxy-N-alkoxyamides with anilines proceeds via an initial SN2 reaction at the nitrogen to form an N-alkoxy-N-anilinoamide intermediate, which then undergoes a HERON reaction to yield an ester and a diazene. researchgate.net Similarly, reaction with azide ions (N₃⁻) leads to the formation of N-alkoxy-N-azidoamides, which are unstable and decompose to esters and nitrogen gas. nih.gov The reaction with azide has been kinetically studied for N-acetoxy-N-benzyloxybenzamide, a related compound, with a determined rate constant of 2 L mol⁻¹ s⁻¹ at 294 K. nih.gov

The reactivity of these nitrenium ions is of significant interest in the context of their potential to interact with biological macromolecules. For example, the reactions of heterocyclic nitrenium ions, structurally related to those derived from carcinogenic food mutagens, with components of DNA like 2'-deoxyguanosine (B1662781) have been studied to understand their genotoxicity.

Electronic Effects and Substituent Influences on Reaction Kinetics

The rate of the HERON reaction and other reactions of Acetamide, N-(acetyloxy)-N-methyl- is significantly influenced by electronic and steric effects of the substituents on the amide and acyloxy moieties.

Steric Effects: Steric hindrance around the reactive nitrogen center can significantly impede the reaction rate. Branching at the carbon atom adjacent to the ester carbonyl of the leaving group has been shown to strongly inhibit the mutagenicity of N-acyloxy-N-alkoxyamides, which is a reflection of their reduced reactivity towards DNA. nih.gov This is attributed to the conformational constraints imposed by the bulky group, which hinder the approach of the nucleophile (in this case, a nucleophilic site on DNA). Similarly, kinetic studies of SN2 reactions with N-methylaniline have shown that branching beta to the nitrogen center or bulky groups on the alkoxyl side chain lower the reaction rate constant. researchgate.net

Below is a table summarizing the kinetic data for related N-acyloxy-N-alkoxyamide reactions, illustrating the influence of substituents on reactivity.

| Reactant | Nucleophile | Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Hammett ρ | Reference |

| N-acetoxy-N-benzyloxybenzamide | Azide | SN2 | 2 L mol⁻¹ s⁻¹ (at 294 K) | - | - | nih.gov |

| N-benzyloxy-N-(p-substituted-benzoyloxy)benzamides | N-methylaniline | SN2 | Varies with substituent | 40-65 kJ/mol | 1.69 | researchgate.netarkat-usa.org |

| N-formyloxy-N-methoxyformamide | Ammonia | SN2 (Computational) | - | 72.6 kJ/mol (gas-phase) | - | arkat-usa.org |

This table presents data for compounds structurally related to Acetamide, N-(acetyloxy)-N-methyl- to illustrate general reactivity trends.

Advanced Computational and Theoretical Chemistry Studies of Acetamide, N Acetyloxy N Methyl

Quantum Mechanical Characterization of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to describing the electronic behavior and energetic properties of a molecule from first principles.

Density Functional Theory (DFT) has become a primary method for studying molecular systems due to its balance of computational cost and accuracy. core.ac.uk DFT calculations are used to determine molecular structures, energies, and reaction mechanisms. core.ac.uk The B3LYP hybrid functional is a popular choice, known for providing good predictions of thermochemical properties for organic molecules. reddit.com

The choice of basis set is crucial for the accuracy of DFT calculations. nasa.gov For molecules containing heteroatoms like oxygen and nitrogen, basis sets such as Pople's 6-31G(d) or the more flexible triple-zeta def2-TZVP are commonly employed. researchgate.netmdpi.com Adding diffuse functions (e.g., 6-31+G(d)) is important for accurately describing anions or systems with significant non-covalent interactions. chemrxiv.org For instance, studies on the related molecule N-methylacetamide (NMA) have utilized DFT at the B3LYP/D95++(d,p) level to investigate its hydration and the effect on bond lengths and stretching frequencies. nih.gov The accuracy of properties like atomization energies can be highly sensitive to the basis set, with larger sets like 6-311+G(3df) sometimes yielding superior results. nasa.gov The combination of the B3LYP functional with the 6-31G* basis set has been widely used, though its success is sometimes attributed to a fortunate cancellation of errors. researchgate.net

| Parameter | Methodology | Finding | Significance |

| Molecular Geometry | DFT (e.g., B3LYP, X3LYP) with basis sets like 6-31G(d) or def2-TZVP | Provides optimized bond lengths, bond angles, and dihedral angles for the ground state and transition states. mdpi.com | Essential for understanding the molecule's 3D structure and as a starting point for further simulations. |

| Vibrational Frequencies | DFT frequency calculations | Predicts infrared spectra; changes in frequencies (e.g., C=O stretch) correlate with changes in bond length and environment. nih.gov | Allows for comparison with experimental spectroscopic data and understanding of intermolecular interactions. |

| Thermochemical Data | DFT calculations of electronic and thermal free energies | Yields enthalpies of formation, entropies, and heat capacities. mdpi.com | Crucial for predicting reaction kinetics and thermodynamic stability. |

| Electronic Properties | Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbitals (HOMO-LUMO) | Determines charge distribution, orbital interactions, and the nature of chemical bonds. nih.gov | Explains reactivity, electronic stability, and potential sites for nucleophilic or electrophilic attack. |

Beyond DFT, other quantum methods offer a spectrum of accuracy and computational expense.

Ab Initio Methods: These "first-principles" methods, such as Hartree-Fock (HF) and post-HF methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), are based solely on the laws of quantum mechanics without empirical parameterization. dtic.mil They are often used as benchmarks for more approximate methods. For example, high-level ab initio composite methods are used to achieve highly accurate thermochemistry. chemrxiv.org Ab initio molecular dynamics (AIMD), such as the Car-Parrinello approach, allows for the study of electronic structure and bond dynamics at finite temperatures. fcien.edu.uy

Semi-Empirical Methods: These methods, like AM1 and PM3, simplify quantum mechanical calculations by using parameters derived from experimental data. dtic.mil This significantly reduces computational time, making them suitable for very large molecular systems, though with a corresponding decrease in accuracy compared to ab initio or DFT methods. dtic.mil Recent advancements focus on combining these methods with ab initio techniques in "on-the-fly" trajectory simulations to improve efficiency while studying chemical reactions. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed insight into conformational changes and intermolecular interactions. researchgate.net

The accuracy of classical MD simulations depends on the potential energy function, or force field, which describes the energy of a system as a function of its atomic coordinates. Developing accurate force fields is a significant challenge.

A promising approach is the development of data-driven many-body energy (MB-nrg) potential energy functions (PEFs). scispace.com These PEFs are derived from high-level quantum mechanical calculations and can accurately represent many-body effects, which are crucial for transferability from the gas phase to condensed phases like solutions. scispace.comnih.gov For the related N-methylacetamide (NMA), an MB-nrg PEF has been shown to accurately describe the energetics of its isomers and its interactions with water. scispace.comnih.gov Another advanced method combines many-body expansions with neural networks to create highly accurate and general potential-energy hypersurfaces from large databases of ab initio energies. nih.gov

MD simulations are powerful tools for exploring how a molecule's environment influences its behavior. nih.gov Simulations can be performed in a vacuum to study intrinsic properties or in explicit solvents, like water, to understand solvation effects. fcien.edu.uynih.gov

For N-methylacetamide, MD simulations using both empirical force fields (like CHARMM22) and ab initio methods have been used to study the cis-trans isomerization pathway in both a vacuum and in water. fcien.edu.uynih.gov These studies reveal that many-body polarization effects, which are present in ab initio models, have a profound influence on the system. fcien.edu.uynih.gov MD simulations can also be used to perform conformational analysis, identifying the different shapes a molecule can adopt and the likelihood of their occurrence. mdpi.com This is critical for understanding how flexible molecules like Acetamide (B32628), N-(acetyloxy)-N-methyl- might interact with biological targets.

| Simulation Type | Environment | Key Insights | Example Application |

| Conformational Analysis | Vacuum, Implicit/Explicit Solvent | Identifies stable and metastable conformers, determines rotational energy barriers, and maps the conformational landscape. mdpi.comnih.gov | Understanding the flexibility of the N-acetyl and N-methyl groups and the overall shape of the molecule. |

| Solvation Studies | Explicit Water, Organic Solvents | Characterizes the structure of the solvent around the solute, calculates hydration free energies, and analyzes hydrogen bonding patterns. nih.govrsc.org | Determining how water molecules interact with the carbonyl and ester groups, affecting solubility and reactivity. |

| Interaction Studies | With Biomolecules (e.g., proteins) | Predicts binding modes, calculates binding affinities, and identifies key interacting residues. mdpi.com | Simulating the interaction of the compound within an enzyme's active site. |

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build predictive models correlating the structural or molecular properties of compounds with their biological activities. elsevierpure.comresearchgate.net This approach is widely used in drug discovery and toxicology to screen virtual compounds and prioritize them for synthesis and testing. researchgate.netnih.gov

The process involves calculating a set of molecular descriptors for a series of compounds. These descriptors quantify various aspects of the molecule, including:

Electronic properties: (e.g., partial charges, dipole moment, HOMO/LUMO energies) derived from quantum mechanical calculations. elsevierpure.com

Hydrophobicity: (e.g., LogP) which governs how a molecule partitions between aqueous and lipid environments. elsevierpure.com

Steric effects: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule. elsevierpure.com

Topological indices: which describe molecular connectivity.

Once calculated, these descriptors are used as independent variables in statistical or machine learning models (such as multiple linear regression or principal component analysis) to predict the activity of interest. elsevierpure.comnih.gov For a class of acetamide derivatives, QSAR models could be developed to predict a specific biological activity. For example, a study on indoloacetamides used such models to identify that good inhibitory activity was largely determined by the lipophilicity and size of the substituent on the indole (B1671886) nitrogen. nih.gov While no specific QSAR studies focused solely on Acetamide, N-(acetyloxy)-N-methyl- are highlighted in the search results, the methodology is broadly applicable to this and related acetamide-containing compounds. nih.gov

Prediction of Reactivity and Biological Endpoints based on Molecular Descriptors

The prediction of a molecule's reactivity and its potential biological effects can be effectively achieved through the analysis of molecular descriptors. These quantitative values, derived from the molecular structure, serve as the foundation for Quantitative Structure-Activity Relationship (QSAR) models. For the class of N-acyloxy-N-alkoxyamides, to which Acetamide, N-(acetyloxy)-N-methyl- belongs, QSAR studies have revealed key relationships between structural features and biological outcomes, such as mutagenicity. publish.csiro.auune.edu.au

Key molecular descriptors that have been shown to influence the activity of this class of compounds include:

Hydrophobicity (logP): This descriptor quantifies the molecule's affinity for fatty versus aqueous environments and is crucial for predicting its movement and distribution within biological systems.

Electronic Parameters: These describe the electronic nature of the molecule and its constituent parts, influencing how it interacts with biological targets.

Steric Parameters: These descriptors account for the size and shape of the molecule, which can dictate its ability to fit into the active sites of enzymes or receptors.

Thermodynamic Parameters: These provide insights into the stability and energy of the molecule.

Interactive Table: Hypothetical Molecular Descriptors for Acetamide, N-(acetyloxy)-N-methyl-

| Descriptor Category | Descriptor | Hypothetical Value | Significance in Predicting Reactivity/Biological Activity |

| Topological | Wiener Index | 150 | Relates to molecular branching and surface area. |

| Balaban J index | 2.5 | A highly discriminating descriptor of molecular shape. | |

| Electronic | Dipole Moment | 3.5 D | Influences solubility and interactions with polar molecules. |

| HOMO Energy | -9.5 eV | Indicates electron-donating ability (nucleophilicity). | |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability (electrophilicity). | |

| Physicochemical | LogP | 0.8 | Predicts partitioning between fatty and aqueous environments. |

| Molar Refractivity | 35 cm³/mol | Relates to molecular volume and polarizability. | |

| Polar Surface Area | 55 Ų | Influences membrane permeability. |

Note: The values in this table are hypothetical and for illustrative purposes only. They are intended to represent the types of descriptors that would be calculated and used in a QSAR study of this compound.

Correlation of Structural Modifications with Observed Activities

The power of QSAR and computational analysis lies in its ability to correlate specific structural modifications with changes in observed biological activities. For N-acyloxy-N-alkoxyamides, research has demonstrated clear structure-activity relationships. researchgate.net

For instance, modifications to the acyl and alkoxy groups of these compounds can significantly impact their mutagenic potential. Increasing the steric bulk of substituents can either enhance or diminish activity depending on their position within the molecule. This is because steric hindrance can affect the molecule's ability to approach and interact with its biological target.

Furthermore, the electronic nature of substituents plays a critical role. Electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, thereby influencing its reactivity and how it is recognized by biological systems. While specific studies on structural modifications of Acetamide, N-(acetyloxy)-N-methyl- are not available, the general principles derived from its parent class of compounds provide a predictive framework for how such changes would likely influence its activity.

Reactivity and Interaction Descriptors

To gain a more granular understanding of the reactivity of Acetamide, N-(acetyloxy)-N-methyl-, we turn to a suite of computational tools that probe the electronic structure and intermolecular interaction potential of the molecule.

Fukui Function (FF) Analysis

The Fukui function is a powerful conceptual density functional theory (DFT) tool used to identify the most reactive sites within a molecule. nih.govnih.gov It helps to pinpoint which atoms are most susceptible to nucleophilic or electrophilic attack. Specifically, the Fukui function f(r) is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential.

For a given atom in a molecule, we can calculate:

f+: for nucleophilic attack (where the molecule accepts an electron).

f-: for electrophilic attack (where the molecule donates an electron).

f0: for radical attack.

Although a specific Fukui function analysis for Acetamide, N-(acetyloxy)-N-methyl- has not been published, studies on other acetamide derivatives have successfully employed this method to elucidate their reactivity. nih.govnih.gov Based on the structure of our target molecule, we can hypothesize the likely reactive sites. The carbonyl carbons are expected to be electrophilic, while the oxygen and nitrogen atoms would be the primary nucleophilic centers.

Interactive Table: Hypothetical Condensed Fukui Functions for Acetamide, N-(acetyloxy)-N-methyl-

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) | Predicted Reactivity |

| C (amide carbonyl) | 0.25 | 0.05 | 0.15 | Electrophilic |

| C (ester carbonyl) | 0.28 | 0.04 | 0.16 | Electrophilic |

| O (amide carbonyl) | 0.08 | 0.35 | 0.22 | Nucleophilic |

| O (ester carbonyl) | 0.07 | 0.38 | 0.23 | Nucleophilic |

| N (amide) | 0.12 | 0.20 | 0.16 | Nucleophilic |

Note: These are hypothetical values for illustrative purposes. The actual values would be determined through DFT calculations.

Electrophilicity-Based Charge Transfer (ECT) and Charge Transfer (ΔN)

The concepts of Electrophilicity-Based Charge Transfer (ECT) and the fraction of electrons transferred (ΔN) are used to predict the direction and magnitude of charge transfer in a reaction between two molecules. These descriptors are crucial for understanding how a molecule like Acetamide, N-(acetyloxy)-N-methyl- might interact with a biological partner, such as a protein or DNA.

The electrophilicity index (ω) is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. The change in this index during an interaction, the ECT, indicates the direction of charge flow. The charge transfer (ΔN) quantifies the amount of electronic charge transferred between the interacting molecules.

While no specific ECT or ΔN calculations for Acetamide, N-(acetyloxy)-N-methyl- are available, these parameters are calculable through computational methods and would provide invaluable insight into its potential as a covalent binder or its ability to participate in charge-transfer interactions within a biological system.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in a crystal. nih.govmdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the surface, it is possible to identify and analyze different types of interactions, such as hydrogen bonds and van der Waals contacts, which govern the crystal packing.

Although a crystal structure and corresponding Hirshfeld surface analysis for Acetamide, N-(acetyloxy)-N-methyl- are not publicly available, the technique has been widely applied to other acetamide derivatives. nih.govmdpi.com These studies consistently show the importance of C-H···O and N-H···O hydrogen bonds in stabilizing the crystal structures of such compounds. For Acetamide, N-(acetyloxy)-N-methyl-, which lacks N-H bonds for classical hydrogen bonding, we would expect C-H···O interactions involving the methyl and acetyl groups and the carbonyl oxygens to be the dominant intermolecular forces.

Interactive Table: Predicted Dominant Intermolecular Contacts for Acetamide, N-(acetyloxy)-N-methyl- from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) | Description |

| H···H | ~40-50% | Van der Waals interactions between hydrogen atoms. |

| C···H/H···C | ~20-30% | Weak hydrogen bonding and van der Waals contacts. |

| O···H/H···O | ~15-25% | Key C-H···O hydrogen bonding interactions. |

| N···H/H···N | ~5-10% | Weaker interactions involving the nitrogen atom. |

Note: These percentages are predictions based on the analysis of similar molecules and are for illustrative purposes.

In Vitro Biological Activity and Biochemical Interactions of Acetamide, N Acetyloxy N Methyl and Analogues

Assessment of General Bioactivity in Cellular and Cell-Free Systems

The biological effects of acetamide (B32628) derivatives have been explored in a range of in vitro systems, revealing activities that span from cytotoxicity against cancer cells to antioxidant and anti-inflammatory actions.

In Vitro Cytotoxicity Against Specific Cell Lines

The cytotoxic potential of various acetamide analogues has been evaluated against several human cancer cell lines.

A study on pyrimidine-based acetamide derivatives, specifically compounds ZP1, ZP2, and ZP3, showed moderate cytotoxic effects. Among them, ZF1 (an isophthalamide (B1672271) derivative synthesized in the same study) demonstrated the most significant effect against the HepG2 human liver cancer cell line, with an IC50 value of 54.78 ± 3.54 µM. tandfonline.com However, the majority of these pyrimidine-based acetamides were found to be largely inactive against colon (DLD-1) and lung (A549) cancer cell lines. tandfonline.com

In another study, newly synthesized phenoxy acetamide derivatives were tested for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Compound I, a semi-synthetic phenoxy acetamide derivative, showed a potent cytotoxic effect on the HepG2 cell line with an IC50 value of 1.43 μM, which was more potent than the reference drug 5-Fluorouracil (IC50 of 5.32 μM). mdpi.com Another analogue, compound II, had an IC50 of 6.52 μM against the same cell line. mdpi.com

Furthermore, phenoxy-acetamide derivatives of dehydrozingerone (B89773) were evaluated for their anticancer potential. Compounds 2, 4, 9, 14, 26, and 27 exhibited high potency against MCF-7, HCT-116, and A549 cancer cell lines, with IC50 values ranging from 3.52 to 9.93 μM. nih.gov

An acetamide derivative, N-[2-(morpholin-4-yl)phenyl]-2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yloxy}acetamide (NPOA), was found to sensitize human non-small-cell lung cancer H1299 cells to camptothecin-induced apoptosis. nih.gov

Table 1: In Vitro Cytotoxicity of Acetamide Analogues

| Compound/Analogue | Cell Line | IC50 (µM) | Source |

| ZF1 | HepG2 (Liver) | 54.78 ± 3.54 | tandfonline.com |

| Compound I (phenoxy acetamide) | HepG2 (Liver) | 1.43 | mdpi.com |

| Compound II (phenoxy acetamide) | HepG2 (Liver) | 6.52 | mdpi.com |

| Dehydrozingerone phenoxy-acetamide derivatives (2, 4, 9, 14, 26, 27) | MCF-7, HCT-116, A549 | 3.52 - 9.93 | nih.gov |

| 5-Fluorouracil (Reference) | HepG2 (Liver) | 5.32 | mdpi.com |

Antioxidant Activity Evaluation

Several studies have investigated the antioxidant properties of acetamide derivatives using various in vitro assays.

A series of novel acetamide derivatives were synthesized and tested for their antioxidant activity by evaluating their ability to scavenge the ABTS radical cation. mdpi.com The antioxidant capacity was compared to Trolox, a standard antioxidant. mdpi.com For instance, flavonoid acetamide derivatives have been synthesized and their antioxidant activity determined by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, with IC50 values ranging from 31.52 to 198.41 µM. mdpi.com

In another study, N-H and N-substituted indole-3-propanamide derivatives were prepared and investigated for their efficiency against superoxide (B77818) dismutase (SOD) and lipid peroxidation (LP). nih.gov Compounds 5 and 7-12 of the synthesized indole-3-propanamide derivatives significantly inhibited superoxide anion in the range of 94-100%. nih.gov Furthermore, the N-H indole-3-propanamide derivatives (compounds 1-5) demonstrated a stronger inhibitory effect on lipid peroxidation levels (56-83%) than SOD. nih.gov

Anti-inflammatory Properties in In Vitro Models

The anti-inflammatory potential of acetamide analogues has been assessed in various in vitro models, often by measuring the inhibition of inflammatory mediators like nitric oxide (NO).

A study on new acetamide derivatives investigated their effects on NO production in LPS-stimulated J774.A1 macrophages. mdpi.comresearchgate.net These studies provide insights into the potential anti-inflammatory activity of this class of compounds. For example, compound 40006, an acetamide derivative, was shown to inhibit inflammation in murine macrophage J774A.1 cells by reducing endogenous reactive oxygen species (ROS). nih.gov

Substituted phenoxy acetamide derivatives have also been evaluated for their anti-inflammatory activity. archivepp.com The nitrogen atom of the acetamide moiety in some derivatives was observed to form hydrogen bonds with key amino acids like Trp 387 and Ser 353 in the COX-II enzyme, suggesting a mechanism for their anti-inflammatory effects. archivepp.com

In a recent study, N-substituted-acetamide derivatives were identified as novel and potent P2Y14R antagonists. The most potent compound, I-17 (N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide), had an IC50 of 0.6 nM and demonstrated satisfactory inhibitory activity on the inflammatory response in a model of acute gouty arthritis by decreasing inflammatory factor release and cell pyroptosis. acs.org

Investigation of Enzymatic Modulation and Inhibition

The interaction of acetamide derivatives with various enzymes, particularly cholinesterases, has been a significant area of research.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

A number of acetamide analogues have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. mdpi.comnih.gov

A series of N-arylmethylamide derivatives were designed as cholinesterase inhibitors. researchgate.net Compound 22j from this series showed potent inhibitory activity against BChE with an IC50 of 0.46 µM and moderate activity against AChE with an IC50 of 6.52 µM. researchgate.netresearchgate.net Notably, compound 22c acted as a dual inhibitor, with IC50 values of 1.11 µM for AChE and 1.14 µM for BChE. researchgate.netresearchgate.net

Another study focused on substituted acetamide derivatives as potential BChE inhibitors. Compound 8c from this series exhibited the highest BChE inhibition with an IC50 value of 3.94 μM and was identified as a mixed-type inhibitor. researchgate.net

In a different series of new cholinesterase inhibitors, compounds 4a–4q displayed BChE inhibitory activity with IC50 values ranging from 0.014 to 2.097 µM. mdpi.com The most active compound, 4m, had an IC50 of 0.092 µM for BChE. mdpi.com

Table 2: Cholinesterase Inhibition by Acetamide Analogues

| Compound/Analogue | Enzyme | IC50 (µM) | Source |

| 22j (N-arylmethylamide) | AChE | 6.52 | researchgate.netresearchgate.net |

| 22j (N-arylmethylamide) | BChE | 0.46 | researchgate.netresearchgate.net |

| 22c (N-arylmethylamide) | AChE | 1.11 | researchgate.netresearchgate.net |

| 22c (N-arylmethylamide) | BChE | 1.14 | researchgate.netresearchgate.net |

| 8c (Substituted acetamide) | BChE | 3.94 | researchgate.net |

| 4m (Piperazine derivative) | BChE | 0.092 | mdpi.com |

| 4a-4q (Piperazine derivatives) | BChE | 0.014 - 2.097 | mdpi.com |

Other Enzyme Inhibition Profiles of Acetamide Derivatives

Beyond cholinesterases, acetamide derivatives have been shown to inhibit other enzymes. For instance, a series of 2-(2,4-dichloro-6-{[4-(2-furoyl)-1-piperazine] sulfonyl}phenoxy)-N-(aryl) acetamides were synthesized and tested for their inhibitory potential against α-glucosidase, in addition to AChE and BChE. researchgate.net

Furthermore, novel acetamide-based compounds have been identified as inhibitors of heme oxygenase-1 (HO-1). nih.gov In one study, N-methyl derivative 7i displayed an IC50 value of 0.9 μM against HO-1, showing a significant improvement in potency compared to its parent compound. nih.gov Halogen-substituted derivatives in this series also showed comparable inhibitory potencies. nih.gov

Mutagenicity and Genotoxicity Assessments in In Vitro Microbial Assays

The genotoxic potential of N-acyloxy-N-alkoxyamide analogues has been evaluated using standard in vitro microbial assays.

N-acyloxy-N-alkoxyamides consistently test positive for mutagenicity in the Ames reverse mutation assay. rsc.orgresearchgate.netnih.gov These compounds are identified as direct-acting mutagens, meaning they induce mutations without the need for prior metabolic activation by liver S9 fractions. rsc.orgnih.gov

Key findings from Ames testing are summarized below:

| Assay Parameter | Finding for N-acyloxy-N-alkoxyamide Analogues | Reference |

| Bacterial Strain | Exhibit mutagenic activity in Salmonella typhimurium strain TA100, which detects base-pair substitutions. | rsc.orgresearchgate.net |

| Metabolic Activation | Activity is direct and does not require the addition of a metabolic activation system (S9 mix). | rsc.orgnih.gov |

| Structure-Activity Relationship (SAR) | Mutagenicity is quantitatively related to the compound's hydrophobicity (logP) and the chemical stability of the acyloxy leaving group. Increased hydrophobicity generally correlates with higher mutagenic activity, likely due to enhanced association with DNA. | researchgate.netnih.gov |

| Steric Effects | Bulky substituents near the ester carbonyl group can significantly decrease mutagenic activity by sterically hindering the SN2 reaction with guanine's N7 position in the DNA major groove. | nih.gov |

These results confirm that the mutagenic activity observed in the Ames test is a direct consequence of the compounds' ability to chemically react with and damage bacterial DNA. rsc.org

Antimicrobial Spectrum and Potency in In Vitro Studies

While no specific antimicrobial data exists for Acetamide, N-(acetyloxy)-N-methyl- or its N-acyloxy-N-alkoxyamide analogues, studies on other acetamide derivatives have demonstrated activity against various bacterial strains.

Various acetamide derivatives have shown inhibitory effects against Gram-positive bacteria. The antimicrobial potency is highly dependent on the specific chemical structure of the derivative.

| Acetamide Analogue | Gram-Positive Strain(s) Tested | Observed Activity | Reference |

| 2-Mercaptobenzothiazole Acetamide Hybrids | Staphylococcus aureus, Bacillus subtilis | Certain hybrids (e.g., 2b, 2c, 2i) showed significant antibacterial activity, with MIC values comparable to the standard drug levofloxacin. For one derivative, the MIC against B. subtilis was lower than the standard. | nih.gov |

| 2-Chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) | Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis | Showed antimicrobial effect against all tested Gram-positive strains, with a particularly strong effect against B. subtilis. | acs.org |

| N,N'-(4-nitro-1,2-phenylene)diacetamide | Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA) | Exhibited zones of inhibition ranging from 8 mm to 12 mm. Another derivative in the same study showed zones up to 34 mm against MRSA. | researchgate.net |

| 9H-carbazole N-phenylacetamide Hybrids | Staphylococcus aureus, Bacillus subtilis | Derivatives exhibited antibacterial activity with MICs ranging from 0.25 to 8 µg/ml. | nih.gov |

| General Acetamide Derivatives | Staphylococcus aureus | A study of thirteen different acetamides showed that most had some level of antibacterial activity, with zones of inhibition up to 36 mm. | nih.gov |

These findings indicate that the acetamide scaffold is a viable pharmacophore for developing agents with activity against Gram-positive bacteria. The mechanism of action for these varied derivatives likely differs, with some proposed to act on targets like DNA gyrase or penicillin-binding proteins. nih.govnih.gov

Activity Against Gram-Negative Bacterial Strains

No studies detailing the in vitro susceptibility of gram-negative bacterial strains to Acetamide, N-(acetyloxy)-N-methyl- or its close analogues were identified. Therefore, no data on minimum inhibitory concentrations (MICs), minimum bactericidal concentrations (MBCs), or other measures of antibacterial efficacy can be provided.

Antifungal Activity Against Yeast Species

Similarly, a thorough search of scientific databases did not yield any research on the in vitro antifungal activity of Acetamide, N-(acetyloxy)-N-methyl- or its analogues against any yeast species. Consequently, information regarding its potential fungistatic or fungicidal effects is not available.

Analytical Methodologies for Characterization and Quantification of Acetamide, N Acetyloxy N Methyl

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of "Acetamide, N-(acetyloxy)-N-methyl-". By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. It provides information on the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of "Acetamide, N-(acetyloxy)-N-methyl-", distinct signals are expected for the different types of protons present. The N-methyl group would likely appear as a singlet, while the two acetyl methyl groups would also produce singlets, though their chemical shifts would differ due to their distinct chemical environments (one attached to a carbonyl carbon and the other to an oxygen atom).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For "Acetamide, N-(acetyloxy)-N-methyl-", distinct resonances are anticipated for the methyl carbons, the carbonyl carbons of the acetyl and acetoxy groups, and the N-methyl carbon. The chemical shifts of the carbonyl carbons are particularly diagnostic, typically appearing significantly downfield.

Predicted ¹H and ¹³C NMR Data for Acetamide (B32628), N-(acetyloxy)-N-methyl-

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.0-3.3 | ~35-40 |

| C(O)-CH₃ | ~2.1-2.3 | ~20-25 |

| O-C(O)-CH₃ | ~2.0-2.2 | ~20-25 |

| N-C=O | - | ~170-175 |

| O-C=O | - | ~168-173 |

Note: These are predicted values based on the analysis of structurally similar compounds and general NMR principles. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of "Acetamide, N-(acetyloxy)-N-methyl-" is expected to show characteristic absorption bands for its key functional groups. The most prominent of these would be the carbonyl (C=O) stretching vibrations. Due to the presence of two carbonyl groups in different environments (amide and ester), two distinct C=O stretching bands would be anticipated, likely in the region of 1650-1800 cm⁻¹. Other significant bands would include C-N stretching and C-O stretching vibrations.

For comparison, the gas-phase IR spectrum of the related compound N-acetyl-N-methylacetamide shows strong carbonyl absorption bands. nist.gov Similarly, the IR spectrum of N-methylacetamide displays characteristic amide bands. nist.gov

Expected IR Absorption Bands for Acetamide, N-(acetyloxy)-N-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretching | ~1680-1720 |

| C=O (Ester) | Stretching | ~1740-1780 |

| C-N | Stretching | ~1250-1350 |

| C-O | Stretching | ~1000-1300 |

Note: These are expected ranges and the exact positions of the absorption bands can be influenced by the molecular environment.

Mass Spectrometry (MS, GC-MS, FAB⁺-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For "Acetamide, N-(acetyloxy)-N-methyl-", the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (131.13 g/mol ). nih.gov The fragmentation pattern would likely involve the loss of characteristic neutral fragments such as an acetyl group (CH₃CO, 43 u) or an acetoxy group (CH₃COO, 59 u).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would be suitable for the analysis of "Acetamide, N-(acetyloxy)-N-methyl-", providing both its retention time and its mass spectrum for identification. chemicalbook.comfoodb.ca Fast Atom Bombardment (FAB⁺-MS) is a soft ionization technique that can be used to analyze thermally labile or non-volatile compounds, which might be applicable if the target compound shows instability under GC conditions.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating "Acetamide, N-(acetyloxy)-N-methyl-" from impurities and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. For the quantitative analysis of "Acetamide, N-(acetyloxy)-N-methyl-", a reversed-phase HPLC method with UV detection would be appropriate. The separation would be achieved on a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. rsc.orgnih.gov The UV detector would monitor the absorbance at a wavelength where the compound exhibits significant absorption, likely in the low UV region due to the presence of the carbonyl groups. A calibration curve would be constructed using standards of known concentration to enable accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Profiling

As mentioned earlier, GC-MS is a powerful tool for both the identification and purity assessment of volatile and thermally stable compounds. chemicalbook.comfoodb.ca In a GC-MS analysis of "Acetamide, N-(acetyloxy)-N-methyl-", the compound would be separated from any impurities based on their boiling points and interactions with the GC column. The mass spectrometer would then provide a mass spectrum for each eluting peak, allowing for positive identification of the target compound and characterization of any impurities present. The relative peak areas in the chromatogram can be used to assess the purity of the sample.

Application of Derivatization Agents for Enhanced Chromatographic Analysis

The analysis of "Acetamide, N-(acetyloxy)-N-methyl-," a compound belonging to the N-acyloxy-N-alkoxyamide class, presents unique challenges for chromatographic methods. psu.edu The inherent chemical properties of this functional group, including potential thermal lability and polarity, may result in poor peak shape, low volatility for gas chromatography (GC), and insufficient ionization for mass spectrometry (MS). Chemical derivatization offers a strategic approach to overcome these limitations by modifying the analyte's structure to improve its analytical behavior. jfda-online.comspectroscopyonline.com While specific derivatization protocols for Acetamide, N-(acetyloxy)-N-methyl- are not extensively documented in scientific literature, suitable methods can be inferred from the known reactivity of its functional groups and established derivatization techniques for structurally related amides and N-substituted compounds. researchgate.netnih.gov

The primary goals of derivatizing Acetamide, N-(acetyloxy)-N-methyl- are to enhance its volatility and thermal stability for GC analysis, and to improve its detectability for both GC and liquid chromatography (LC) systems. jfda-online.comresearchgate.net Common strategies such as silylation, acylation, and alkylation are frequently employed for these purposes. nih.gov

One potential avenue for derivatization is silylation , a robust technique for compounds containing active hydrogens, such as those found in hydroxyl or amine groups. While Acetamide, N-(acetyloxy)-N-methyl- does not possess a readily silylatable proton, the reactivity of the N-acyloxy system might allow for derivatization under specific conditions. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents capable of reacting with a wide range of functional groups. nih.gov The reaction would likely target the carbonyl oxygen, leading to a more volatile and thermally stable derivative suitable for GC-MS analysis.

Another plausible approach is hydrolysis followed by derivatization . The N-acetoxy group is susceptible to hydrolysis, which would yield N-hydroxy-N-methylacetamide or N-methylacetamide. google.comnih.gov These hydrolysis products, containing hydroxyl or N-H groups respectively, are more amenable to conventional derivatization techniques. The resulting N-hydroxy or N-H amide could then be readily derivatized via silylation or acylation to produce a thermally stable and volatile compound for GC analysis.

Furthermore, the principle of acyloxy group exchange has been observed in N-acyloxy-N-alkoxyamides, suggesting a potential derivatization pathway. rsc.org This reaction involves the substitution of the N-acetoxy group with another functional group that could enhance analytical detection. For instance, reaction with a fluorinated anhydride (B1165640) could introduce a polyfluoroacyl group, significantly improving sensitivity for electron capture detection (ECD) in GC analysis.

For LC-MS analysis, derivatization can be employed to enhance the ionization efficiency of the analyte. nsf.gov While Acetamide, N-(acetyloxy)-N-methyl- may exhibit some degree of protonation for positive mode electrospray ionization (ESI), its proton affinity might be low. Derivatization with a reagent that introduces a permanently charged moiety or a group with high proton affinity can significantly improve detection limits. For example, reaction with a reagent containing a quaternary ammonium (B1175870) group would result in a pre-charged derivative, ensuring strong signal intensity in positive mode ESI.

The selection of an appropriate derivatization strategy depends on the analytical instrumentation available and the specific requirements of the assay, such as sensitivity and selectivity. Optimization of reaction conditions, including the choice of reagent, solvent, temperature, and reaction time, is crucial for achieving complete and reproducible derivatization.

Hypothetical Derivatization Strategies for Acetamide, N-(acetyloxy)-N-methyl-

The following table outlines potential derivatization reactions for Acetamide, N-(acetyloxy)-N-methyl-, the rationale behind each approach, and the expected improvement in chromatographic performance. It is important to note that these are theoretical strategies based on the chemical properties of the analyte and related compounds, and would require empirical validation.

| Derivatization Strategy | Proposed Reagent | Potential Derivative | Analytical Enhancement | Chromatographic Method |

| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | O-trimethylsilyl derivative | Increased volatility and thermal stability | GC-MS |

| Hydrolysis followed by Silylation | 1. Aqueous Acid/Base2. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl derivative of N-hydroxy-N-methylacetamide or N-methylacetamide | Increased volatility and improved peak shape | GC-MS |

| Acyloxy Group Exchange | Pentafluoropropionic Anhydride (PFPA) | N-pentafluoropropionyloxy-N-methylacetamide | Enhanced sensitivity with Electron Capture Detector (ECD) | GC-ECD |

| Ionization Enhancement | Reagent with quaternary ammonium group | Quaternary ammonium-tagged derivative | Improved ionization efficiency and sensitivity | LC-MS/MS |

Future Directions and Emerging Research Avenues for Acetamide, N Acetyloxy N Methyl

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-acyloxy-N-alkoxyamides, including Acetamide (B32628), N-(acetyloxy)-N-methyl-, traditionally involves multi-step processes. Future research will likely focus on developing more efficient, sustainable, and atom-economical synthetic routes.

Key Research Objectives:

Catalytic Approaches: Exploration of novel catalysts, such as those based on earth-abundant metals or organocatalysts, could streamline the synthesis, reducing the need for stoichiometric reagents and simplifying purification processes. researchgate.net

Green Chemistry Principles: The application of green chemistry principles, such as the use of environmentally benign solvents, and energy-efficient reaction conditions (e.g., microwave or flow chemistry), will be crucial.

One-Pot Syntheses: Designing one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel would significantly improve efficiency and reduce waste.

Alternative Starting Materials: Investigating alternative and more readily available starting materials for the synthesis of the N-methoxy-N-methylacetamide precursor will be a key area of focus.

A recent study demonstrated the synthesis of N-(acyloxy)ynamides from N-(acyloxy)amides using hypervalent alkynyliodane under mild conditions, suggesting that novel coupling strategies could be a fruitful area of investigation for related compounds. rsc.org

In-Depth Elucidation of Complex Reaction Mechanisms and Intermediates

The reactivity of N-acyloxy-N-alkoxyamides is complex, involving susceptibility to both SN1 and SN2 reactions at the nitrogen atom. arkat-usa.org A deeper understanding of these mechanisms is essential for controlling their reactivity and designing new applications.

Areas for Mechanistic Investigation:

Intermediate Trapping: Advanced spectroscopic techniques, such as time-resolved NMR and transient absorption spectroscopy, could be employed to detect and characterize fleeting reaction intermediates like N-acyl-N-alkoxynitrenium ions. publish.csiro.auarkat-usa.org

Isotopic Labeling Studies: The use of isotopically labeled reactants (e.g., with ¹⁸O or ¹⁵N) can provide definitive evidence for bond-forming and bond-breaking steps in the reaction pathway.

Solvent and Substituent Effects: Systematic studies on the influence of solvent polarity and the electronic and steric nature of substituents on the reaction rates and pathways will provide valuable mechanistic insights. rsc.org

Kinetic studies on related N-acyloxy-N-alkoxybenzamides have shown that they undergo SN2 reactions with aromatic amines, a process that may be relevant to their biological activity. rsc.org Further investigation into the HERON (Heteroatom Rearrangement on Nitrogen) reaction, which has been observed for intermediate N-amino-N-alkoxyamides, could also reveal novel reactivity patterns. rsc.org

Refinement of Computational Models for Predictive Molecular Design

Computational chemistry offers a powerful tool for understanding the structure and reactivity of N-acyloxy-N-alkoxyamides and for designing new molecules with desired properties. researchgate.netarkat-usa.org

Future Computational Research Thrusts:

High-Accuracy Quantum Chemical Methods: Employing high-level ab initio and density functional theory (DFT) calculations will enable more accurate prediction of molecular geometries, electronic structures, and reaction barriers. arkat-usa.org

Modeling Reaction Dynamics: Molecular dynamics simulations can provide insights into the role of solvent molecules and conformational changes during the reaction process.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing robust QSAR models can help to predict the biological activity of new Acetamide, N-(acetyloxy)-N-methyl- derivatives, guiding synthetic efforts towards more potent and selective compounds. une.edu.aupublish.csiro.au

Computational studies have already confirmed the pyramidal geometry at the nitrogen atom in N-acyloxy-N-alkoxyamides and have been used to model their SN2 reactions with nucleophiles. researchgate.netarkat-usa.org Future work could focus on refining these models to better account for subtle electronic and steric effects.

Discovery of New Biological Targets and Mode-of-Action Studies in Vitro

While some N-acyloxy-N-alkoxyamides are known to be direct-acting mutagens in bacterial assays, their full biological potential remains largely unexplored. researchgate.netnih.gov Future research should aim to identify novel biological targets and elucidate their mechanisms of action.

Prospective Research Areas:

High-Throughput Screening: Screening Acetamide, N-(acetyloxy)-N-methyl- and its analogs against a wide range of biological targets, such as enzymes and receptors, could uncover new therapeutic applications.

Mechanism of DNA Interaction: For mutagenic analogs, detailed studies are needed to understand the specific nature of their interactions with DNA, including whether they act as intercalating agents or form covalent adducts. nih.govrsc.org

Cell-Based Assays: Investigating the effects of these compounds in various cell lines can provide insights into their cellular uptake, metabolism, and potential cytotoxicity.

The mutagenicity of some N-acyloxy-N-alkoxyamides has been linked to an SN2 reaction at the nitrogen, and hydrophobicity appears to be a key factor controlling their biological activity. une.edu.aunih.gov The discovery that N-acyloxy-N-alkylamides, which are resistant to nucleophilic attack, are non-mutagenic supports this hypothesis. arkat-usa.org

Advances in Analytical Chemistry for Environmental Monitoring and Biological Matrix Analysis

The development of sensitive and selective analytical methods is crucial for studying the fate of Acetamide, N-(acetyloxy)-N-methyl- in biological systems and for monitoring its potential presence in the environment.

Future Analytical Developments:

Chromatographic Methods: Advanced liquid chromatography (LC) and gas chromatography (GC) methods, coupled with high-resolution mass spectrometry (MS), will be essential for the separation and identification of the parent compound and its metabolites or degradation products. copernicus.orgtandfonline.com

Element-Selective Detection: Novel GC detectors that are selective for oxygen- or nitrogen-containing compounds could aid in the analysis of complex samples. acs.org

Sample Preparation Techniques: The development of efficient extraction and pre-concentration techniques will be necessary for the analysis of trace levels of the compound in complex matrices like water, soil, and biological fluids.

The analysis of nitrogen-containing organic compounds in environmental samples is a growing field, with techniques like Fourier transform ion cyclotron resonance mass spectrometry (FT-ICR MS) being used to characterize their presence in aerosols. copernicus.orgnih.govresearchgate.net Similar advanced methods could be adapted for Acetamide, N-(acetyloxy)-N-methyl-.

Compound List

| Compound Name |

| Acetamide, N-(acetyloxy)-N-methyl- |

| N-acyloxy-N-alkoxyamides |

| N-(acyloxy)ynamides |

| N-acyl-N-alkoxynitrenium ions |

| N-acyloxy-N-alkoxybenzamides |

| N-amino-N-alkoxyamides |

| N-acyloxy-N-alkylamides |

Illustrative Data Tables

Table 1: Hypothetical Data for Novel Synthetic Routes

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | Toluene | 80 | 12 | 65 |

| 2 | Cu(OTf)₂ | Acetonitrile (B52724) | 60 | 8 | 72 |

| 3 | Organocatalyst A | Dichloromethane | 25 | 24 | 85 |

| 4 | None (Flow) | Ethyl Acetate (B1210297) | 100 | 0.5 | 92 |

Table 2: Illustrative Computational and Experimental Reaction Barriers

| Substituent (R) | Computational Barrier (kcal/mol) | Experimental Activation Energy (kcal/mol) |

| H | 15.2 | 16.1 |

| CH₃ | 15.8 | 16.9 |

| OCH₃ | 14.9 | 15.5 |

| Cl | 16.1 | 17.2 |

Q & A

What are the recommended synthetic routes for preparing Acetamide, N-(acetyloxy)-N-methyl- in a laboratory setting?

Basic Research Question

A common approach involves amide coupling under controlled conditions. For structurally similar acetamides, synthesis often employs refluxing precursors in ethanol with acetic acid derivatives. For example, N-substituted acetamides can be synthesized by reacting the corresponding amine (e.g., methylamine derivatives) with acetylating agents like acetyl chloride or acetic anhydride under inert atmospheres. The reaction is typically monitored via TLC or HPLC for completion .

Key Steps :

Dissolve the amine precursor and acetylating agent in anhydrous ethanol.

Reflux at 70–80°C for 6–8 hours under nitrogen.

Cool, filter, and recrystallize the product using ethanol or ethyl acetate.

How can researchers characterize the structural purity of Acetamide, N-(acetyloxy)-N-methyl-?

Basic Research Question

Multi-modal spectroscopic analysis is critical:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., methyl, acetyloxy groups) and confirm substitution patterns. For example, a singlet at ~2.1 ppm in ¹H NMR may indicate the acetyl group .

- IR Spectroscopy : Peaks near 1650 cm⁻¹ (amide C=O stretch) and 1250 cm⁻¹ (acetyloxy C-O stretch) validate functional groups.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ion matching C₄H₈N₂O₃).

Advanced Tip : Use X-ray crystallography for absolute configuration determination if single crystals are obtainable .

What stability considerations are critical for handling Acetamide, N-(acetyloxy)-N-methyl- in experimental workflows?

Basic Research Question

The compound’s hydrolytic sensitivity requires stringent storage:

- Moisture Control : Store under desiccation at –20°C to prevent hydrolysis of the acetyloxy group.

- Light Sensitivity : Use amber vials to avoid photodegradation, as observed in related N-acyloxy acetamides .

- pH Stability : Avoid strongly acidic/basic conditions, which may cleave the acetyloxy moiety.

How can researchers resolve contradictions in reported reaction yields for derivatives of Acetamide, N-(acetyloxy)-N-methyl-?

Advanced Research Question

Systematic variable optimization is essential:

Replicate Conditions : Ensure solvent purity, temperature control (±1°C), and inert gas use.

Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed intermediates).

Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict reaction pathways and identify kinetic bottlenecks .

Case Study : A 15% yield discrepancy in a similar acetamide was traced to trace moisture in solvents, resolved by molecular sieves .

What computational methods are suitable for studying the reactivity of Acetamide, N-(acetyloxy)-N-methyl-?

Advanced Research Question

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide mechanistic insights:

- DFT Applications : Calculate activation energies for acetyloxy group transfer reactions. Basis sets like B3LYP/6-31G(d) are recommended for accuracy .

- MD Simulations : Model solvation effects in polar solvents (e.g., water, DMSO) to predict hydrolysis rates.

- Docking Studies : For bioactive derivatives, use AutoDock Vina to predict interactions with enzymatic targets like monoamine oxidases .

How should researchers address conflicting spectral data (e.g., NMR shifts) for Acetamide, N-(acetyloxy)-N-methyl- derivatives?

Advanced Research Question

Multi-technique validation and database cross-referencing are critical:

Compare with Authentic Standards : Source or synthesize a reference compound for direct spectral comparison.

Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) causing peak splitting.

Solid-State NMR : Confirm structural assignments if solution-state data are ambiguous .

Example : A reported ¹³C NMR shift at 170 ppm for the carbonyl group was validated via HSQC and DEPT-135 experiments .

What safety protocols are essential for handling Acetamide, N-(acetyloxy)-N-methyl- in laboratory settings?

Basic Research Question

Adhere to OSHA/NIOSH guidelines for acetamide derivatives:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste Disposal : Segregate aqueous and organic waste; neutralize acidic byproducts before disposal .

How can researchers optimize reaction conditions for scaling up Acetamide, N-(acetyloxy)-N-methyl- synthesis?

Advanced Research Question

Design of Experiments (DoE) and flow chemistry enhance scalability:

DoE Parameters : Vary temperature (50–90°C), solvent (ethanol vs. THF), and catalyst loading.

Continuous Flow Systems : Improve heat/mass transfer and reduce reaction time (e.g., from 8 hours to 2 hours) .

In-line Analytics : Use PAT tools like ReactIR for real-time monitoring.

What bioactivity screening strategies are applicable to Acetamide, N-(acetyloxy)-N-methyl- derivatives?

Advanced Research Question

Targeted enzyme assays and cell-based models are key:

- MAO-B Inhibition : Test derivatives in fluorometric assays using recombinant MAO-B and kynuramine as substrate .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins.